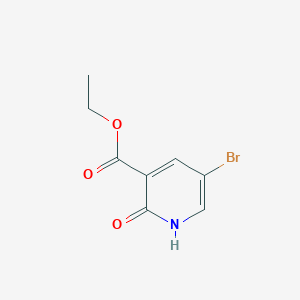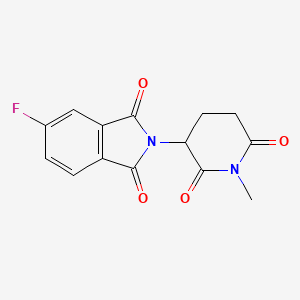
Bocnh-peg5-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bocnh-peg5-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17,20-hexaoxa-5-azadocosan-22-oic acid, is a heterobifunctional, PEGylated crosslinker. This compound features a carboxylic acid at one end and a Boc-protected amino group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Boc-protected amino group can be deprotected under mildly acidic conditions to yield the free amine .
Industrial Production Methods
Industrial production of Bocnh-peg5-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bocnh-peg5-acid undergoes several types of chemical reactions, including:
Deprotection: The Boc-protected amino group can be deprotected under mildly acidic conditions to yield the free amine.
Common Reagents and Conditions
Deprotection: Mildly acidic conditions, such as using trifluoroacetic acid, are commonly used for deprotecting the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine form of this compound and various PEGylated conjugates, which are used in bioconjugation and other applications .
Wissenschaftliche Forschungsanwendungen
Bocnh-peg5-acid has a wide range of scientific research applications, including:
Antibody-Drug Conjugates: It is incorporated into antibody-drug conjugates for targeted drug delivery.
Proteolysis-Targeting Chimeras (PROTACs): It is used in the synthesis of PROTAC molecules for targeted protein degradation.
Chemical Biology: It serves as a tool compound for studying various biological processes.
Wirkmechanismus
Bocnh-peg5-acid exerts its effects through its bifunctional nature, allowing it to act as a crosslinker. The carboxylic acid group can form covalent bonds with amine groups on target molecules, while the Boc-protected amino group can be deprotected to yield a free amine that can further react with other functional groups. This dual functionality enables the compound to facilitate the formation of complex molecular structures and enhance the solubility and stability of conjugated molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bocnh-peg4-acid: A similar compound with a shorter PEG linker.
Bocnh-peg6-acid: A similar compound with a longer PEG linker.
t-Boc-N-amido-PEG3-CH2CO2H: Another PEGylated compound with a different functional group arrangement.
Uniqueness
Bocnh-peg5-acid is unique due to its specific PEG linker length, which provides an optimal balance between solubility and stability for various applications. Its bifunctional nature allows it to be used in a wide range of bioconjugation and chemical biology applications, making it a versatile tool in scientific research .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(carboxyamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO9/c15-12(16)11-23-10-9-22-8-7-21-6-5-20-4-3-19-2-1-14-13(17)18/h14H,1-11H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAPMCOZLMZDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[2-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylpropoxy)propyl]aniline;hydrochloride](/img/structure/B8205312.png)






![5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8205359.png)


![N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205375.png)
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-](/img/structure/B8205386.png)

